

An In-Depth Technical Guide to EZ-Link Iodoacetyl-LC-Biotin

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Compound of Interest

Compound Name: Iodoacetyl-LC-biotin

Cat. No.: B1672023

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For researchers, scientists, and drug development professionals seeking to specifically label proteins and other molecules at sulfhydryl groups, EZ-Link **Iodoacetyl-LC-biotin** offers a robust and reliable solution. This haloacetyl-activated biotinylation reagent facilitates the formation of a stable, irreversible thioether bond with free thiols, primarily found on cysteine residues within proteins. Its "LC" designation refers to its long chain spacer arm, which helps to minimize steric hindrance in subsequent detection or purification steps involving avidin or streptavidin. This guide provides a comprehensive overview of the key features, technical data, and experimental protocols associated with EZ-Link **Iodoacetyl-LC-biotin**.

Core Features and Chemical Properties

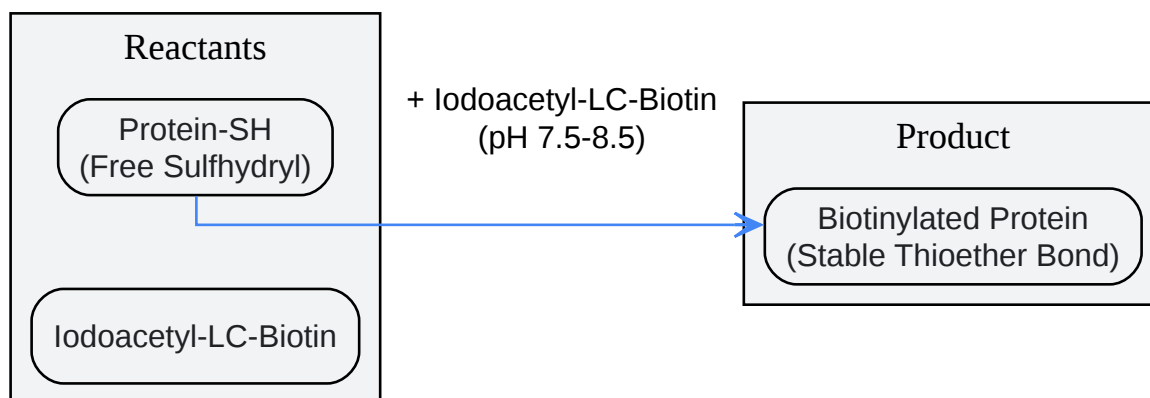
EZ-Link **Iodoacetyl-LC-biotin** is characterized by its specific reactivity towards sulfhydryl groups, its membrane permeability, and the formation of a permanent, non-cleavable bond.^[1]^[2] The iodoacetyl group is highly reactive with free thiols at an alkaline pH, typically between 7.5 and 8.5.^[1]^[3] This specificity allows for the targeted labeling of cysteine residues. However, it is important to note that disulfide bonds within a protein must first be reduced to generate free sulfhydryl groups available for labeling.^[1]^[4] The reagent is not readily soluble in aqueous solutions and must first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.^[1]^[4]

Quantitative Data Summary

Property	Value	Source
Molecular Weight	510.43 g/mol	[5][6][7]
Spacer Arm Length	27.1 Å	[1][2][8]
CAS Number	93285-75-7	[1][5][6]
Chemical Formula	C18H31IN4O3S	[5][6][7]
Reactive Moiety	Iodoacetyl	[2][3]
Reactive Towards	Sulfhydryls (-SH)	[1][3][8]
Optimal Reaction pH	7.5 - 8.5	[1][3][8]
Solubility	Soluble in DMSO and DMF	[1][3][4]
Storage	Store at 4°C, desiccated and protected from light.	[4]

Reaction Mechanism and Workflow

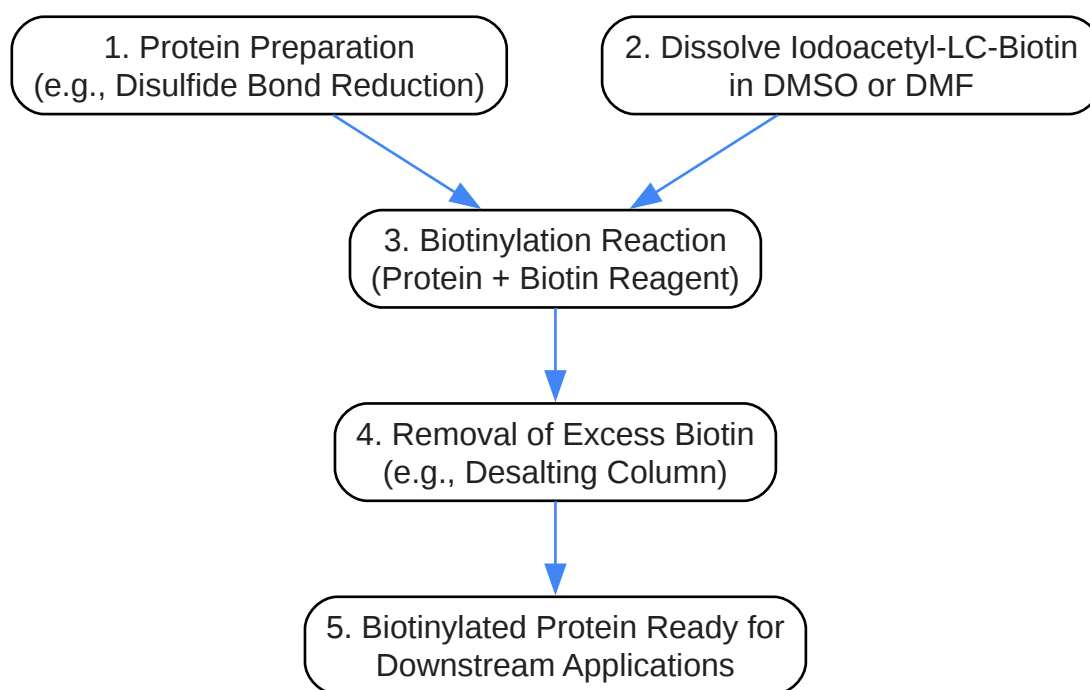
The core of EZ-Link **Iodoacetyl-LC-biotin**'s functionality lies in the nucleophilic substitution reaction between the iodoacetyl group and a sulfhydryl group. The thiol group acts as a nucleophile, attacking the carbon atom bearing the iodine, which results in the displacement of the iodide ion and the formation of a stable thioether bond.



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Caption: Reaction of **Iodoacetyl-LC-Biotin** with a sulfhydryl group.

A typical experimental workflow for biotinylating a protein with EZ-Link **Iodoacetyl-LC-biotin** involves several key steps, starting with the preparation of the protein to ensure the availability of free sulfhydryl groups.



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Caption: General workflow for protein biotinylation.

Experimental Protocols

The following are detailed methodologies for key experiments using EZ-Link **Iodoacetyl-LC-biotin**.

A. Reduction of IgG Disulfide Bonds

For proteins like antibodies (IgG) where cysteine residues are involved in disulfide bridges, a reduction step is necessary to expose the sulfhydryl groups.

Materials:

- IgG solution (1-10 mg/mL in an amine-free buffer)
- 2-Mercaptoethylamine•HCl (2-MEA)
- Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
- Desalting column

Procedure:

- Prepare a 50 mM solution of 2-MEA in the Reaction Buffer. For example, add the appropriate amount of 2-MEA to your IgG solution to achieve a final 2-MEA concentration of 50 mM.[\[4\]](#)
- Incubate the solution for 90 minutes at 37°C.[\[4\]](#)
- Allow the solution to cool to room temperature.[\[4\]](#)
- Remove the excess 2-MEA from the reduced IgG using a desalting column equilibrated with the Reaction Buffer.[\[4\]](#)

B. Biotinylation of Reduced Protein

Materials:

- Reduced protein solution from the previous step
- EZ-Link **Iodoacetyl-LC-biotin**
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer (amine-free, pH 7.5-8.5)
- Desalting column

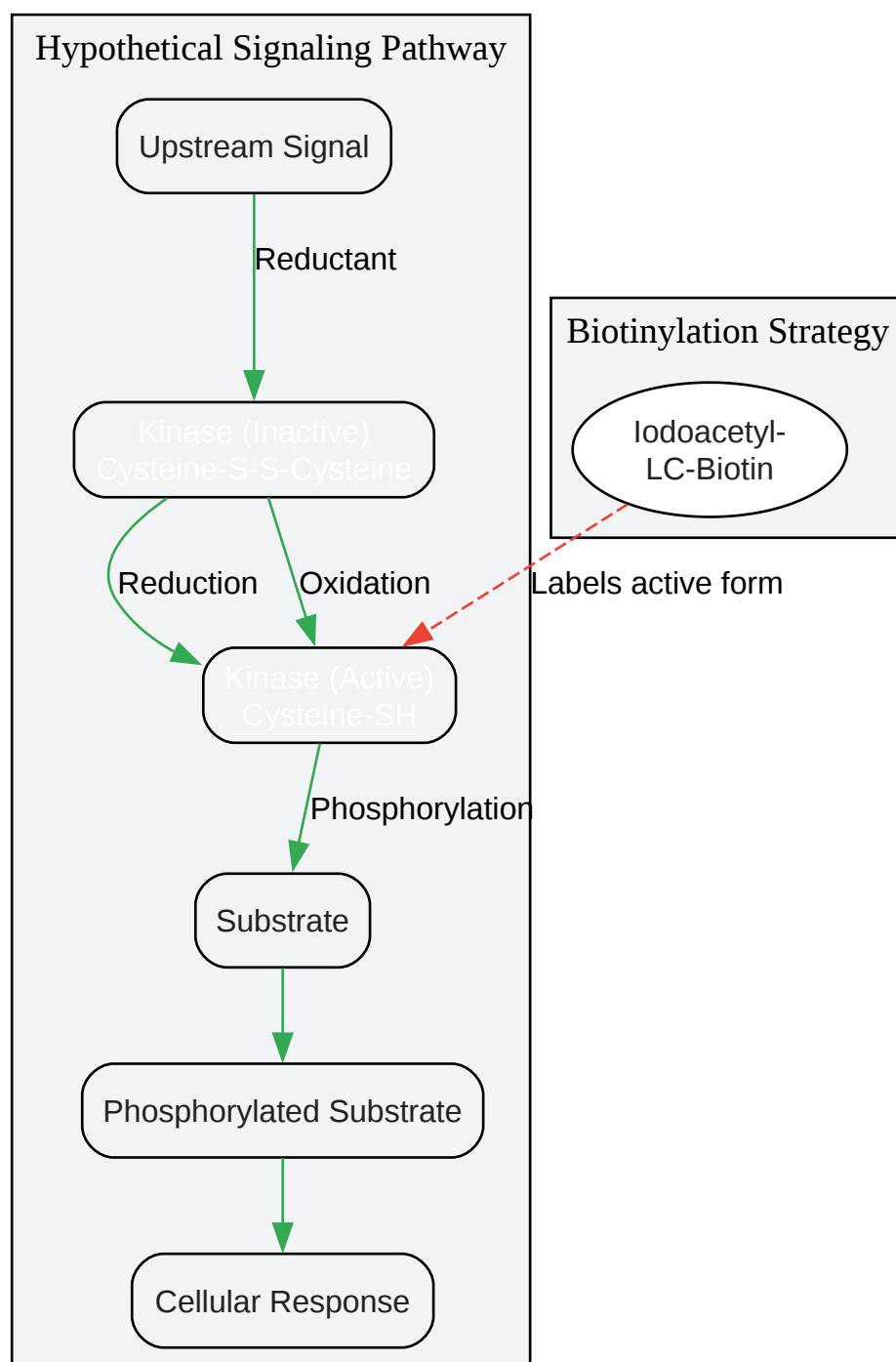
Procedure:

- Immediately before use, dissolve the EZ-Link **Iodoacetyl-LC-biotin** in DMF or DMSO to a concentration of 1-10 mg/mL. For example, dissolve 2 mg of the reagent in 1 mL of DMF.[\[4\]](#)

- Add a 3- to 5-fold molar excess of the **Iodoacetyl-LC-biotin** solution to the reduced protein solution.^[4] For instance, if you have a 50 μM solution of reduced hinge-region sulfhydryl groups, you would add the biotin solution to a final concentration of 200 μM .^[4]
- Incubate the reaction in the dark for 90 minutes at room temperature.^[4]^[5]
- Remove the non-reacted biotin reagent by applying the mixture to a desalting column equilibrated with the Reaction Buffer.^[4]
- Collect fractions and monitor the protein concentration, for example, by measuring the absorbance at 280 nm. The first protein peak to elute will contain the biotinylated protein.^[4]

Application in Signaling Pathway Analysis

The specific labeling of cysteine residues with EZ-Link **Iodoacetyl-LC-biotin** can be a powerful tool for studying signaling pathways where the redox state of specific cysteines plays a regulatory role. For example, in a pathway where a kinase's activity is modulated by the oxidation state of a critical cysteine residue, this reagent could be used to differentially label the reduced, active form of the kinase.



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Caption: Labeling a redox-sensitive kinase in a signaling pathway.

In summary, EZ-Link **Iodoacetyl-LC-biotin** is a versatile and effective reagent for the specific and irreversible labeling of sulfhydryl groups. Its well-defined reactivity and the availability of

straightforward protocols make it an invaluable tool for a wide range of applications in protein research and drug development, from protein-protein interaction studies to the analysis of enzyme activity and signaling pathways.

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